2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile

Photoredox catalysis Multicomponent reactions Heterocyclic synthesis

Generic photocatalyst substitution causes Biginelli reaction failure-yields drop from 97% to <30% with non-fluorinated analogs. 3DPAFIPN, a fluorinated dicyanobenzene TADF photocatalyst, solves this: • 97% isolated yield at 0.2 mol% loading, 5 min under blue LED, TON 485; validated at 50 mmol gram scale. • Single-fluorine motif delivers higher ΦECL than difluoro analog 3DPA2FBN for electrochemiluminescence. • Unique in-situ photoproduct enables Co-mediated aldehyde allylation-no other commercial TADF compound drives this C-C bond formation. Available in ≥98% (unsublimed) and ≥99% (sublimed) grades.

Molecular Formula C44H30FN5
Molecular Weight 647.7 g/mol
Cat. No. B8136299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile
Molecular FormulaC44H30FN5
Molecular Weight647.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=C(C(=C3C#N)N(C4=CC=CC=C4)C5=CC=CC=C5)F)N(C6=CC=CC=C6)C7=CC=CC=C7)C#N
InChIInChI=1S/C44H30FN5/c45-41-43(49(35-23-11-3-12-24-35)36-25-13-4-14-26-36)39(31-46)42(48(33-19-7-1-8-20-33)34-21-9-2-10-22-34)40(32-47)44(41)50(37-27-15-5-16-28-37)38-29-17-6-18-30-38/h1-30H
InChIKeyGCGRXVMGBHYMDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3DPAFIPN: Fluorinated TADF Photocatalyst for Photoredox Chemistry


2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile (3DPAFIPN, CAS 2260543-73-3) is a halogenated dicyanobenzene-based donor–acceptor photocatalyst that exhibits thermally activated delayed fluorescence (TADF) with a singlet–triplet energy gap (ΔEST) of approximately 0.19 eV [1]. Developed by the Zeitler group, it features three diphenylamine (DPA) electron-donating groups and a single fluorine atom on the isophthalonitrile core, placing it within the cyanoarene TADF photocatalyst family. It is commercially available in unsublimed (≥98%) and sublimed (≥99%) purity grades and has been validated across multiple visible-light-driven synthetic methodologies.

Visible-light photoredox catalysis workflow
TADF-enabled long-lived excited states
Unsublimed and sublimed purity grades available

Why Generic TADF Photocatalysts Cannot Replace 3DPAFIPN


Cyanoarene-based TADF photocatalysts are exquisitely sensitive to the number and identity of halogen and cyano substituents on the central benzene ring. The presence of a single fluorine atom in 3DPAFIPN, versus two fluorines (3DPA2FBN) or no fluorine (4DPAIPN, 4CzIPN), alters the ground-state reduction potential by up to 0.14 V, shifts the excited-state redox window by >0.2 V, and changes the absorption onset by tens of nanometers [1][2]. In photocatalytic CO2 reduction, these differences translate into a >3-fold variation in quantum yield between 3DPAFIPN and its non-fluorinated analog 4DPAIPN [2]. In synthetic photocatalysis, substituting 3DPAFIPN with 3DPA2FBN drops the Biginelli reaction yield from 97% to 82% under identical conditions [3]. Generic in-class substitution without quantitative head-to-head validation therefore carries a high risk of reaction failure, making compound-specific procurement essential.

Fluorination pattern Single F vs. difluoro or non-fluorinated shifts ground- and excited-state redox potentials.
Catalytic yield Reaction performance may drop significantly with structural analogs lacking the exact substitution.
Absorption onset Absorption profile may not match blue LED emission window with non-fluorinated or carbazole analogs.

3DPAFIPN: Comparator Evidence for Differentiated Procurement


Superior Yield in Biginelli Reaction vs. Difluoro Analog

In a head-to-head catalyst screen for the Biginelli condensation of benzaldehyde, ethyl acetoacetate, and urea under blue LED irradiation (5 W) in ethanol at room temperature, 3DPAFIPN at 0.2 mol% loading delivered an isolated yield of 97% within 5 minutes [1]. Under identical conditions, the structurally closest analog 3DPA2FBN—which replaces one cyano group with a second fluorine atom—achieved only 82% yield, while the non-fluorinated dicyanobenzene controls DCB and DCN gave 19% and 22% yields, respectively [1].

Biginelli yield
Head-to-head
97% vs 82%
Reported higher yield vs difluoro analog
0.2 mol%, blue LED, 5 min, EtOH
Photoredox catalysis Multicomponent reactions Heterocyclic synthesis

Red-Shifted Visible-Light Absorption vs. Carbazole Analogs

The diphenylamine (DPA) donor groups in 3DPAFIPN raise the HOMO energy relative to carbazole-based analogs, producing a significant bathochromic shift in the charge-transfer absorption band. 3DPAFIPN exhibits an absorption maximum (λABSMAX) at 364 nm in THF [1] with an absorption onset extending to approximately 480 nm [1]. By comparison, the carbazole analog 3CzClIPN (2,4,6-tri(9H-carbazol-9-yl)-5-chloroisophthalonitrile) shows λABSMAX at 325 nm in DMAC , a 39 nm blue shift that substantially reduces overlap with common blue LED emission sources.

Absorption λmax
Reported
364 nm vs 325 nm
Red-shifted absorption supports blue LED excitation
THF (3DPAFIPN) vs DMAC (3CzClIPN)
Photophysics Donor-acceptor design Visible-light photocatalysis

Gram-Scale Productivity with High Turnover Numbers

3DPAFIPN has been explicitly validated for gram-scale batch photosynthesis of 3,4-dihydropyrimidin-2-(1H)-one/thione derivatives. In a 50 mmol substrate experiment, the reaction reached completion within 6 minutes and delivered the spectroscopically pure product after simple filtration [1]. Across 20 substrate examples, TON values ranged from 440 to 485 and TOF values from 62.8 to 121.2 h⁻¹ at 0.2 mol% catalyst loading [1]. By contrast, the non-halogenated dicyanobenzene DCB and DCN controls produced only 19% and 22% isolated yields, respectively, corresponding to estimated TON below 110 under identical conditions [1].

TON / TOF
Class-level
440–485 / up to 121 h⁻¹
Gram-scale productivity context
0.2 mol% loading, Biginelli model
Process chemistry Gram-scale synthesis Catalyst productivity

Enhanced Excited-State Oxidizing Power vs. Non-Fluorinated Analog

The introduction of a single fluorine atom in 3DPAFIPN, compared to the fully diphenylamino-substituted 4DPAIPN, systematically shifts the redox potentials. Ground-state reduction potentials (E1/2 red) are –1.94 V (3DPAFIPN) vs. –2.08 V (4DPAIPN) vs. Fc+/Fc, making 3DPAFIPN a weaker ground-state reductant by 0.14 V [1]. However, the singlet excited-state reduction potential E(¹PS*/PS•–) is +0.74 V for 3DPAFIPN vs. +0.51 V for 4DPAIPN, a 0.23 V shift that makes 3DPAFIPN a significantly stronger photo-oxidant. The triplet excited-state reduction potentials follow the same trend (+0.53 V vs. +0.34 V) [1].

E(¹PS*/PS•–)
Head-to-head
+0.74 V vs +0.51 V
Stronger photo-oxidant may expand oxidative quenching scope
vs. Fc+/Fc; 3DPAFIPN vs 4DPAIPN
Electrochemistry Excited-state redox tuning Photoredox catalyst design

In Situ Photoconversion to a Stronger Reductant Photocatalyst

Under blue-light irradiation in the absence of quenchers, 3DPAFIPN (1) undergoes intramolecular photocyclization involving the fluorine atom to form 2,4-bis(diphenylamino)-9-phenyl-9H-carbazole-1,3-dicarbonitrile (2DPAPhCzDCN, 2) [1]. The photoproduct 2 exhibits a cathodically shifted reduction potential of –1.74 V vs. SCE compared to –1.53 V vs. SCE for parent 1, making it a substantially stronger reductant [1]. Critically, the non-fluorinated analog 4DPAIPN does not undergo this photocyclization [1], and neither parent 3DPAFIPN nor 4CzIPN can drive the cobalt-mediated allylation of aldehydes, whereas photoproduct 2 promotes this reaction with good yields [1].

Photoproduct E red
Head-to-head
–1.74 V vs –1.53 V
In situ photoconversion enables reductive allylation
vs. SCE; unique to fluorinated analog
Photodegradation pathway Dual photocatalyst system Cobalt-mediated allylation

Evidence-Backed Application Scenarios for 3DPAFIPN Procurement


Visible-Light Multicomponent Heterocyclic Synthesis

Procurement of 3DPAFIPN is recommended for research groups and CDMOs running Biginelli-type condensations of β-ketoesters, aryl aldehydes, and urea/thiourea to produce 3,4-dihydropyrimidin-2-(1H)-one/thione derivatives. At 0.2 mol% loading under blue LED irradiation in ethanol, 3DPAFIPN achieves 97% isolated yield in 5 minutes [1], outperforming 3DPA2FBN (82%) and non-fluorinated dicyanobenzene controls (<30%) [1]. The high TON (up to 485) and demonstrated gram-scale productivity (50 mmol substrate, 6 min reaction time) [1] make this compound the evidence-supported first choice for process development of DHPM-based pharmacophores.

TADF-Based Electrochemiluminescence Emitter Development

3DPAFIPN is the preferred fluorinated dicyanobenzene emitter for electrochemiluminescence applications. Comparative studies demonstrate that fluorine-substituted TADF emitters exhibit higher ECL quantum yields (ΦECL) than their difluoro analogs, with a measurable decrease in ΦECL when moving from 3DPAFIPN (two CN, one F) to 3DPA2FBN (one CN, two F), attributed to the replacement of the stronger electron-withdrawing cyano group by a second fluorine [1]. Purchasing 3DPAFIPN rather than 3DPA2FBN for ECL development therefore maximizes luminescence output per unit compound.

Dual Metal-Photoredox Cobalt-Mediated Allylation

For laboratories developing cobalt-mediated allylation of aldehydes to homoallylic alcohols, 3DPAFIPN is uniquely valuable as a photocatalyst precursor. Under blue-light irradiation, 3DPAFIPN photoconverts in situ to the carbazole-1,3-dicarbonitrile derivative 2DPAPhCzDCN (E(2/2•–) = –1.74 V vs. SCE), which is a sufficiently strong reductant to drive the Co(II)→Co(I) catalytic cycle [1]. Neither parent 3DPAFIPN (E(1/1•–) = –1.53 V vs. SCE), nor 4DPAIPN, nor the widely used 4CzIPN can promote this transformation, making 3DPAFIPN the only commercially available TADF compound that enables this synthetically valuable C–C bond-forming reaction through its photoproduct [1].

Gram-Scale Industrial Photochemical Synthesis

3DPAFIPN has been explicitly validated for gram-scale photochemical manufacturing using a renewable blue LED energy source in ethanol under ambient atmosphere [1]. The compound's TADF properties ensure long-lived excited states (τTADF in the microsecond range) that facilitate efficient bimolecular quenching even at low catalyst loadings [1]. The demonstrated combination of high TON/TOF (485/121.2 h⁻¹), rapid reaction times (5–6 min), simple product isolation by filtration (no chromatography required), and air-tolerant operation [1] makes 3DPAFIPN a procurement priority for process chemists transitioning photoredox methodologies from milligram discovery to kilogram production.

Application
Selection Property
Validation Focus
Visible-light Biginelli synthesis
Fluorination-dependent catalytic yield
Yield consistency in model multicomponent reaction
ECL emitter research
Cyano/fluoro substitution pattern
ECL quantum yield in fluorinated emitter series
Cobalt-mediated allylation
In situ photocyclization pathway
Reductive activation threshold of Co(II) precatalyst
Gram-scale photochemical synthesis
Catalyst turnover and air tolerance
Process robustness under ambient atmosphere
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